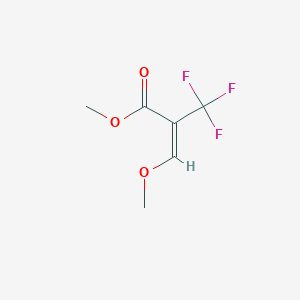

Methyl 3-methoxy-2-(trifluoromethyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-methoxy-2-(trifluoromethyl)acrylate, systematically named methyl (E)-3-methoxy-2-[2-(6-(trifluoromethyl)-2-pyridyloxymethyl)phenyl]acrylate, is a strobilurin-class fungicide commercially known as Picoxystrobin (CAS 117428-22-5) . Its molecular formula is C₁₈H₁₆F₃NO₄, with a molecular weight of 367.3 g/mol . Structurally, it features a methoxyacrylate backbone, a trifluoromethyl-substituted pyridyloxymethyl group, and a phenyl ring (Figure 1). This compound exhibits broad-spectrum fungicidal activity by inhibiting mitochondrial respiration in fungi, targeting the cytochrome bc₁ complex (Qo site) .

Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-2-(trifluoromethyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 3-methoxyacrylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of stabilizers such as 4-Hydroxy-TEMPO can prevent unwanted side reactions during storage and handling .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-2-(trifluoromethyl)acrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the methoxy or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Methyl 3-methoxy-2-(trifluoromethyl)acrylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is utilized in the development of fluorinated biomolecules for imaging and diagnostic purposes.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated groups for enhanced bioavailability and metabolic stability.

Industry: The compound is employed in the production of specialty chemicals, coatings, and materials with unique properties such as chemical inertness and low dielectric constant

Mechanism of Action

The mechanism by which methyl 3-methoxy-2-(trifluoromethyl)acrylate exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes and receptors by binding to specific sites .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Trifluoromethyl Acrylates

Key Observations:

Trifluoromethyl Group : Present in all compounds, enhancing lipophilicity and resistance to metabolic degradation .

Pyridyl vs. Phenyl Groups : Picoxystrobin’s pyridyloxymethyl group improves binding affinity to fungal targets compared to purely phenyl-substituted analogs (e.g., Bifemet strobin) .

Methoxy Positioning : The methoxy group at the 3-position in Picoxystrobin stabilizes the acrylate’s α,β-unsaturated ester, critical for bioactivity .

Table 2: Fungicidal Performance

- Picoxystrobin’s Advantage: Its vapor activity allows redistribution across leaf surfaces, enhancing residual efficacy compared to non-volatile analogs .

- E/Z Isomerism : Compounds like (E)-2-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)acrylic acid () show reduced activity in Z-isomers due to steric hindrance .

Physicochemical Properties

Biological Activity

Methyl 3-methoxy-2-(trifluoromethyl)acrylate is a compound of increasing interest in the field of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound possesses a methoxy group and a trifluoromethyl group attached to an acrylate backbone. The presence of these functional groups contributes to its reactivity and interaction with biological systems. The molecular formula is C6H6F3O3, and its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial, antifungal, and potential anticancer properties.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been noted for their enhanced antibacterial activity against various pathogens. In a study focusing on related acrylate compounds, it was found that the presence of trifluoromethyl groups often correlates with increased potency against Gram-positive and Gram-negative bacteria .

Antifungal Activity

This compound has also been evaluated for its antifungal properties. In vitro assays demonstrated that certain derivatives exhibited moderate to high antifungal activity against common plant pathogens such as Botrytis cinerea and Fusarium spp. . The mechanism of action is believed to involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal growth.

Case Studies and Research Findings

- Case Study on Antibacterial Activity :

- Fungal Inhibition :

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications in the methoxy and trifluoromethyl groups can significantly influence the biological activity of this compound. For example, increasing the length of the alkyl chain or altering the position of the methoxy group can enhance its interaction with target enzymes or receptors in microbial organisms .

Comparative Biological Activity Table

| Compound | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (EC50, µg/mL) |

|---|---|---|

| This compound | 15 | 20 |

| Control Compound A | 10 | 35 |

| Control Compound B | 12 | 30 |

Q & A

Basic Questions

Q. What are the recommended storage and handling protocols for Methyl 3-methoxy-2-(trifluoromethyl)acrylate?

this compound should be stored in a cool, dry environment, ideally refrigerated (2–8°C), to prevent polymerization or degradation. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and strong acids/bases, as these may induce hazardous reactions. Use inert gas (N₂ or Ar) purging for long-term storage to minimize oxidation. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory during handling due to potential skin irritation and sensitization risks .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical synthesis involves the esterification of 3-methoxy-2-(trifluoromethyl)acrylic acid with methanol under acid catalysis (e.g., H₂SO₄ or TsOH). Alternatively, nucleophilic substitution of a trifluoromethyl-containing precursor with methoxy groups in the presence of a base (e.g., K₂CO₃) can yield the compound. Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC), and purification is achieved via vacuum distillation or recrystallization .

Q. How is the purity of this compound validated in laboratory settings?

Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 210–254 nm. Nuclear magnetic resonance (¹H, ¹³C, and ¹⁹F NMR) and Fourier-transform infrared spectroscopy (FTIR) confirm structural integrity. For example, the ¹⁹F NMR spectrum should display a characteristic triplet near δ -60 ppm for the -CF₃ group, while FTIR shows C=O stretching at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How does this compound participate in copolymerization reactions?

This monomer undergoes radical polymerization with co-monomers like styrene or methyl methacrylate to form fluorinated copolymers. Its electron-deficient trifluoromethyl group enhances thermal stability and hydrophobicity in the resulting polymers. Reaction kinetics are studied using differential scanning calorimetry (DSC) or real-time FTIR to track conversion rates. For controlled polymerization, reversible addition-fragmentation chain-transfer (RAFT) agents are employed to achieve narrow polydispersity indices (PDI < 1.2) .

Q. What analytical challenges arise in characterizing degradation products of this compound under extreme conditions?

Thermal degradation at >200°C produces trifluoroacetic acid and methoxyacetone, identified via GC-MS and ion chromatography. Hydrolytic degradation in acidic/alkaline media yields 3-methoxy-2-(trifluoromethyl)acrylic acid, requiring careful pH control during analysis to avoid artifact formation. Conflicting literature reports on degradation pathways (e.g., radical vs. ionic mechanisms) necessitate multi-method validation, such as electron paramagnetic resonance (EPR) for radical detection .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in Diels-Alder reactions?

The -CF₃ group acts as a strong electron-withdrawing group, increasing the electrophilicity of the acrylate’s α,β-unsaturated system. Steric hindrance from the trifluoromethyl moiety reduces reaction rates with bulky dienes, as shown in kinetic studies using cyclopentadiene vs. anthracene. Computational modeling (DFT) predicts regioselectivity, validated experimentally by isolating endo/exo adducts via column chromatography .

Q. What strategies mitigate inconsistencies in spectroscopic data for this compound derivatives?

Discrepancies in NMR chemical shifts (e.g., δ variations in ¹³C for the methoxy group) often arise from solvent polarity or concentration effects. Standardizing solvents (e.g., CDCl₃) and referencing to TMS (tetramethylsilane) improves reproducibility. For mass spectrometry, high-resolution LC-TOF (time-of-flight) resolves ambiguous fragment peaks caused by isotopic interference from fluorine .

Q. Methodological Notes

- Synthetic Optimization : Use Schlenk-line techniques for oxygen-sensitive reactions.

- Safety Protocols : Conduct reactivity tests with small quantities (<1 g) to assess exothermic risks.

- Data Interpretation : Cross-reference spectral data with databases like SciFinder or PubChem to resolve structural ambiguities .

Properties

Molecular Formula |

C6H7F3O3 |

|---|---|

Molecular Weight |

184.11 g/mol |

IUPAC Name |

methyl (E)-3-methoxy-2-(trifluoromethyl)prop-2-enoate |

InChI |

InChI=1S/C6H7F3O3/c1-11-3-4(5(10)12-2)6(7,8)9/h3H,1-2H3/b4-3+ |

InChI Key |

PPBBKJUPMDJIJV-ONEGZZNKSA-N |

Isomeric SMILES |

CO/C=C(\C(=O)OC)/C(F)(F)F |

Canonical SMILES |

COC=C(C(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.